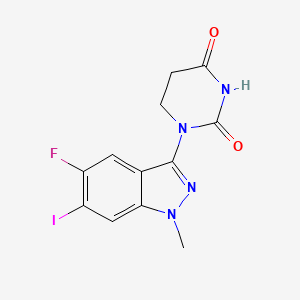
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromine atom and a pyrrolidine-1-carbonyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves a multi-step process. One common method includes the reaction of pyrrolidine and 5-bromo-2-chlorobenzoic acid with benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in acetonitrile. This is followed by a palladium-catalyzed coupling reaction using (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium acetate, and bis(pinacol)diborane in 2-methyltetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, including amines, thiols, and other nucleophilic species.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrolidine-1-carbonyl group can influence the reactivity and selectivity of the compound in various transformations .
Comparaison Avec Des Composés Similaires
4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but with a chlorine atom instead of bromine.
4-Bromophenylboronic acid: Lacks the pyrrolidine-1-carbonyl group, making it less versatile in certain reactions.
Uniqueness: (4-Bromo-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and pyrrolidine-1-carbonyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C11H13BBrNO3 |
|---|---|
Poids moléculaire |
297.94 g/mol |
Nom IUPAC |
[4-bromo-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BBrNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
Clé InChI |
JYFCDOUAZMGVFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)Br)C(=O)N2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


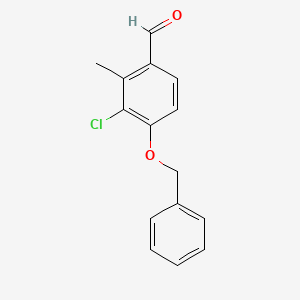
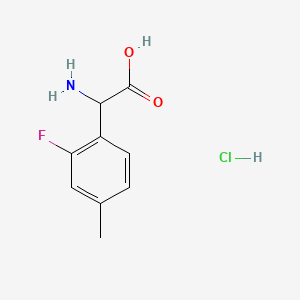
![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
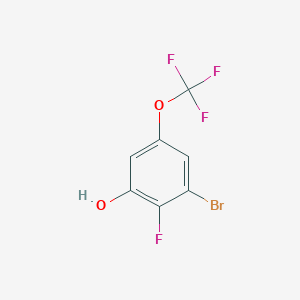
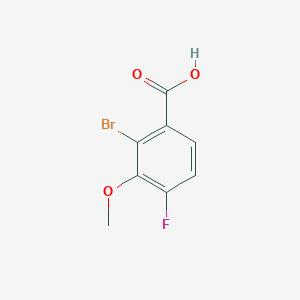
![5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B14027169.png)
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)
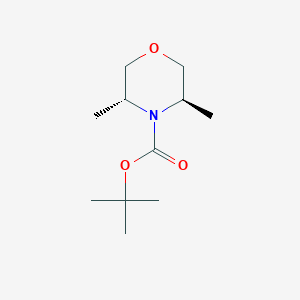
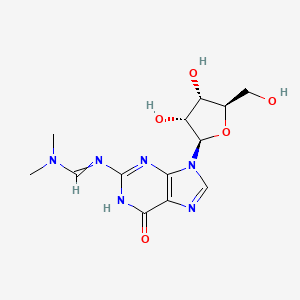

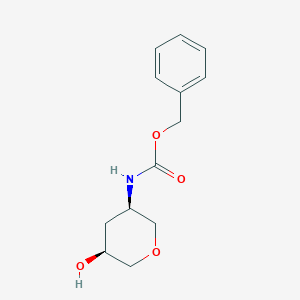
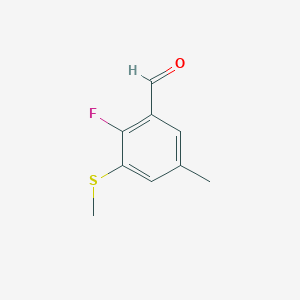
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
